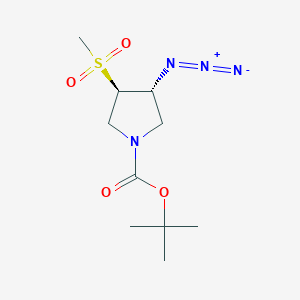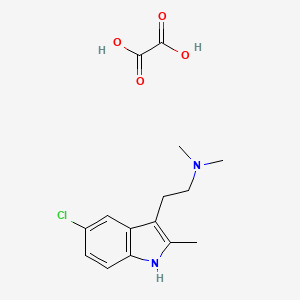
N-(2,3-dimethoxyphenyl)-3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Research into compounds like N-(2,3-dimethoxyphenyl)-3-(3-(3-(methylcarbamoyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide often explores novel synthetic routes, structural analyses, and potential applications in medicinal chemistry. These compounds are of interest due to their unique structures and functionalities which might offer valuable biological activities.
Synthesis Analysis
Synthesis approaches for related compounds involve multi-step reactions, starting from basic chemical building blocks to more complex structures. For instance, the synthesis of 1,3,4-oxadiazole derivatives has been executed using conventional methods, starting from benzotriazole as a material, demonstrating the chemical versatility and potential for creating a wide variety of functional groups necessary for the target compound (Sharma et al., 2011).
Molecular Structure Analysis
The molecular structure of similar compounds is determined through crystallography and spectroscopic methods. Crystal structure determinations, such as for pyrazole-carboxamide derivatives, provide insight into the arrangement of atoms within the molecule and the types of interactions that stabilize the structure (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
The reactivity of such compounds can be complex, involving interactions with various reagents to form new chemical bonds or structures. Studies into 1,3,4-oxadiazoles and azetidine derivatives often explore their potential in forming new compounds with significant biological activities, as seen in their use in synthesizing antimycobacterial agents (Ahsan et al., 2012).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal form are critical for understanding the behavior of these compounds in different environments. These properties are influenced by the molecular structure and are essential for the compound's application in drug formulation and delivery.
Chemical Properties Analysis
The chemical properties, including stability, reactivity, and interactions with biological molecules, dictate the potential uses of these compounds. For example, the incorporation of oxadiazole and azetidine units into aromatic polyamides has been shown to enhance redox stability and electrochromic performance, indicating the importance of specific functional groups in determining the compound's overall chemical behavior (Wang & Hsiao, 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antidepressant Activity
The synthesis of N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides involves stirring and sonication methods, leading to compounds with significant antidepressant activity. Specifically, compounds with 2,5-dimethoxy substitution exhibited the highest antidepressant activity, demonstrating the potential of the 2-azetidinone skeleton as a central nervous system active agent (Asha B. Thomas et al., 2016).
Anticancer Evaluation
A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for anticancer activity against various cancer cell lines. Several derivatives showed higher anticancer activities than the reference drug, etoposide (B. Ravinaik et al., 2021).
Crystal Structure and Surface Analysis
Crystal Structure Determination
The crystal structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was determined through single crystal X-ray diffraction studies. It crystallizes in the triclinic system with specified unit cell parameters, stabilized by N-H...O and C-H...O hydrogen bond interactions (M. Prabhuswamy et al., 2016).
Eigenschaften
IUPAC Name |
N-(2,3-dimethoxyphenyl)-3-[3-[3-(methylcarbamoyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O5/c1-23-20(28)14-7-4-6-13(10-14)19-25-21(32-26-19)15-11-27(12-15)22(29)24-16-8-5-9-17(30-2)18(16)31-3/h4-10,15H,11-12H2,1-3H3,(H,23,28)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMRUMRUNXFQPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)C(=O)NC4=C(C(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2481420.png)


![2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N,N-dimethylacetamide](/img/structure/B2481423.png)


![1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2481428.png)

![4-bromo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzenesulfonamide](/img/structure/B2481431.png)




![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2481443.png)